molecular formula C29H25Cl2NO3 B164325 4-Chlorophenylmethoxybenzyl ketoxime CAS No. 138772-64-2

4-Chlorophenylmethoxybenzyl ketoxime

Cat. No. B164325
M. Wt: 506.4 g/mol
InChI Key: RRLBHEVNZCMJAC-UHFFFAOYSA-N
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Description

4-Chlorophenylmethoxybenzyl ketoxime (CPMO) is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. It is a ketoxime derivative of benzyl ether and contains a chloro substituent on the phenyl ring. CPMO is a white or light yellow solid that is soluble in organic solvents such as ethanol and acetone.

Mechanism Of Action

The mechanism of action of 4-Chlorophenylmethoxybenzyl ketoxime is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the target cells. 4-Chlorophenylmethoxybenzyl ketoxime has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. 4-Chlorophenylmethoxybenzyl ketoxime has also been shown to inhibit the activity of the viral protease, an enzyme that is essential for the replication of viruses such as HIV and hepatitis C virus.

Biochemical And Physiological Effects

4-Chlorophenylmethoxybenzyl ketoxime has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis and cell cycle arrest in cancer cells, inhibit viral replication, and inhibit bacterial growth. 4-Chlorophenylmethoxybenzyl ketoxime has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

4-Chlorophenylmethoxybenzyl ketoxime has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical properties can be easily modified to suit specific applications. 4-Chlorophenylmethoxybenzyl ketoxime is also relatively stable and can be stored for long periods without significant degradation. However, 4-Chlorophenylmethoxybenzyl ketoxime has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its solubility in aqueous solutions is limited.

Future Directions

There are several future directions for research on 4-Chlorophenylmethoxybenzyl ketoxime. One area of interest is the development of 4-Chlorophenylmethoxybenzyl ketoxime-based materials for catalysis and gas storage. Another area of interest is the investigation of 4-Chlorophenylmethoxybenzyl ketoxime's potential as a herbicide and its effects on non-target organisms. In medicinal chemistry, 4-Chlorophenylmethoxybenzyl ketoxime could be further developed as an antitumor, antiviral, and antibacterial agent. The mechanism of action of 4-Chlorophenylmethoxybenzyl ketoxime could also be further elucidated to better understand its therapeutic effects.

Synthesis Methods

4-Chlorophenylmethoxybenzyl ketoxime can be synthesized using a simple and efficient method that involves the reaction of 4-chlorophenylmethanol with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds under mild conditions and the yield of 4-Chlorophenylmethoxybenzyl ketoxime is high. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-Chlorophenylmethoxybenzyl ketoxime has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 4-Chlorophenylmethoxybenzyl ketoxime has been investigated for its antitumor, antiviral, and antibacterial activities. It has been found to inhibit the growth of cancer cells and virus-infected cells by inducing apoptosis and inhibiting protein synthesis. 4-Chlorophenylmethoxybenzyl ketoxime has also been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
In materials science, 4-Chlorophenylmethoxybenzyl ketoxime has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. 4-Chlorophenylmethoxybenzyl ketoxime-based MOFs have been shown to exhibit high surface area, tunable pore size, and excellent catalytic activity.
In agriculture, 4-Chlorophenylmethoxybenzyl ketoxime has been investigated for its potential use as a herbicide. It has been found to inhibit the growth of weeds by interfering with their photosynthesis and respiration processes. 4-Chlorophenylmethoxybenzyl ketoxime has also been shown to have low toxicity to non-target organisms such as mammals and birds.

properties

CAS RN

138772-64-2

Product Name

4-Chlorophenylmethoxybenzyl ketoxime

Molecular Formula

C29H25Cl2NO3

Molecular Weight

506.4 g/mol

IUPAC Name

N-[1,3-bis[(4-chlorophenyl)methoxy]-1,3-diphenylpropan-2-ylidene]hydroxylamine

InChI

InChI=1S/C29H25Cl2NO3/c30-25-15-11-21(12-16-25)19-34-28(23-7-3-1-4-8-23)27(32-33)29(24-9-5-2-6-10-24)35-20-22-13-17-26(31)18-14-22/h1-18,28-29,33H,19-20H2

InChI Key

RRLBHEVNZCMJAC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=NO)C(C2=CC=CC=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C(=NO)C(C2=CC=CC=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl

synonyms

4-chlorophenylmethoxybenzyl ketoxime
CPMB-oxime

Origin of Product

United States

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